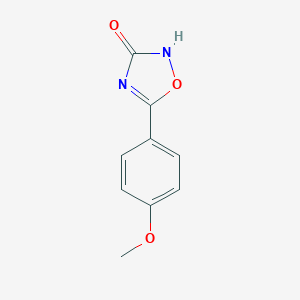

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-one |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)11-14-8/h2-5H,1H3,(H,11,12) |

InChI Key |

OUTBQHOLARSBAM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC(=O)NO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=O)NO2 |

Origin of Product |

United States |

Contextualization of 1,2,4 Oxadiazole Frameworks in Organic Synthesis

The 1,2,4-oxadiazole (B8745197) is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. nih.gov First synthesized in 1884, this scaffold has become a staple in organic and medicinal chemistry. researchgate.netpsu.edu Its stability, coupled with the capacity for its substituents to engage in various biological interactions, makes it an attractive core for synthetic chemists. nih.gov The synthesis of the 1,2,4-oxadiazole ring is well-established, with two primary routes dominating the literature. The most widely applied method involves the cyclization of an O-acylamidoxime, which is typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. researchgate.netchim.it An alternative major pathway is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govresearchgate.net

Numerous protocols have been developed to facilitate these transformations under various conditions, including room temperature syntheses and microwave-assisted reactions, highlighting the versatility and robustness of these synthetic strategies. nih.govorganic-chemistry.org For instance, efficient catalysts like scandium(III) triflate or combinations such as NaOH/DMSO have been employed to promote the condensation of amidoximes with various reagents to form the oxadiazole ring. nih.gov The 1,2,4-oxadiazole ring itself possesses distinct chemical characteristics; it has a relatively low degree of aromaticity and a labile O-N bond, which allows it to undergo rearrangements to form other heterocyclic systems under thermal or photochemical conditions. researchgate.netchim.itmdpi.com The carbon atoms at positions 3 and 5 are electrophilic, while the nitrogen at position 4 is nucleophilic, providing multiple sites for further functionalization. chim.itresearchgate.net

Academic Significance of 5 Aryl 1,2,4 Oxadiazole Derivatives in Chemical Research

Foundational Cyclization Reactions for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole core has traditionally been dominated by two principal strategies: the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and the cyclization of O-acylamidoxime intermediates. chim.itresearchgate.netpsu.edu These foundational methods provide complementary access to the heterocycle, as the substituent from the initial nitrile precursor can be directed to either the C(3) or C(5) position of the oxadiazole ring depending on the chosen route. psu.edu

The two most widely applied methods for synthesizing the 1,2,4-oxadiazole ring rely on distinct precursor sets. chim.it

The first method is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.net Nitrile oxides are typically generated in situ from precursors like α-nitroketones or aldoximes via dehydration or oxidation, respectively. organic-chemistry.org This approach places the substituent from the nitrile oxide precursor at the C(3) position and the substituent from the nitrile at the C(5) position of the resulting 1,2,4-oxadiazole.

The second, and more common, pathway involves the condensation of an amidoxime with a carboxylic acid or its activated derivative (such as an acyl chloride or ester), followed by a cyclodehydration step. researchgate.netmdpi.com Amidoximes are readily prepared from the corresponding nitriles by reaction with hydroxylamine (B1172632). psu.edu This route is highly versatile; the amidoxime provides the N-C-N fragment, which becomes the C(3) side of the ring, while the carboxylic acid derivative supplies the remaining C-O fragment for the C(5) position. The key intermediate in this process is an O-acylamidoxime, which can sometimes be isolated before the final ring closure. chim.it

| Synthetic Route | Key Precursors | General Reaction | Key Features | Source |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide (R1-CNO) + Nitrile (R2-CN) | 1,3-dipolar cycloaddition | R1 group at C(3), R2 group at C(5). Nitrile oxides are often generated in situ. | chim.itresearchgate.net |

| Amidoxime Condensation | Amidoxime (R1-C(NH2)=NOH) + Carboxylic Acid Derivative (R2-COOH) | O-acylation followed by cyclodehydration | R1 group at C(3), R2 group at C(5). Highly versatile and widely used. | chim.itresearchgate.netmdpi.com |

The final step in the amidoxime pathway is the cyclodehydration of the O-acylamidoxime intermediate to form the stable 1,2,4-oxadiazole ring. This transformation is typically promoted by heat or the use of a base. Classical base-mediated approaches employ a variety of bases to facilitate the ring closure.

Inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃) are frequently used, often in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA). nih.gov The base facilitates the deprotonation necessary for the intramolecular nucleophilic attack and subsequent elimination of a water molecule. For instance, the cyclocondensation of furoxanylamidoximes with acyl chlorides has been successfully achieved at room temperature using Cs₂CO₃ in acetonitrile (B52724). nih.gov Organic bases can also be employed for the cyclization of pre-formed O-acylamidoximes. nih.gov

Catalytic and Enhanced Synthesis Pathways

To overcome the limitations of classical methods, such as harsh reaction conditions or long reaction times, modern synthetic chemistry has introduced catalytic systems and energy sources to enhance efficiency.

Metal catalysts have been shown to facilitate the synthesis of 1,2,4-oxadiazoles under milder conditions. Copper-catalyzed cascade reactions have been used to produce 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes. nih.gov Another example involves a silver triflate (AgOTf)-catalyzed [2+3]-cycloaddition of a silyl (B83357) nitronate and chloroacetonitrile (B46850) to yield 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient and mild catalytic system for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org While Scandium Trifluoromethanesulfonate is a known Lewis acid catalyst in various organic transformations, its specific application in the synthesis of 1,2,4-oxadiazoles is less commonly documented in broad reviews, which more frequently highlight catalysts based on copper, silver, and zinc. organic-chemistry.orgnih.gov

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols for 1,2,4-oxadiazole synthesis have been developed.

A highly effective one-pot method involves the direct reaction of amidoximes with carboxylic acid esters in a superbasic medium of NaOH/DMSO at room temperature. nih.gov This approach avoids the need to pre-activate the carboxylic acid or isolate the O-acylamidoxime intermediate. nih.govnih.gov Similarly, protocols have been developed for the one-pot synthesis from nitriles, hydroxylamine, and an acylating agent like crotonoyl chloride or Meldrum's acid, completely bypassing the separate preparation and isolation of the amidoxime. ias.ac.inorganic-chemistry.org Another innovative one-pot method uses aldehydes as both a substrate and an oxidant to convert nitriles and hydroxylamine hydrochloride into 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org

| Protocol | Reactants | Conditions | Key Advantages | Source |

|---|---|---|---|---|

| Base-Mediated Condensation | Amidoximes + Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | Room temperature reaction, good yields (11-90%), simple purification. | nih.gov |

| Three-Component Reaction | Nitriles + Hydroxylamine + Crotonoyl Chloride | Solvent-free condensation, then THF/DMSO | Direct use of nitriles, no dehydrating agent needed, short reaction time. | ias.ac.in |

| Oxidative Protocol | Nitriles + Aldehydes + Hydroxylamine HCl | Base-mediated, no external oxidant | Aldehyde acts as both substrate and oxidant. | rsc.org |

| Vilsmeier Reagent Activation | Amidoximes + Carboxylic Acids | Vilsmeier reagent, Trimethylamine, CH₂Cl₂ | Activates both carboxylic acid and intermediate, good to excellent yields (61-93%). | nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. acs.orgnih.gov The synthesis of 1,2,4-oxadiazoles has greatly benefited from this technology. nih.gov

Microwave irradiation can be applied to the classical condensation of amidoximes and acyl chlorides or carboxylic acids. nih.govclockss.orgresearchgate.net For example, a one-pot reaction between an amidoxime and an acyl chloride on a magnesia support under solvent-free microwave conditions provides a rapid and high-yielding route to 1,2,4-oxadiazoles. clockss.orgresearchgate.net In another protocol, the coupling of carboxylic acids and amidoximes using polymer-supported reagents was significantly accelerated by microwave heating (150 °C for 15 minutes), affording products in high yield and purity. acs.org This demonstrates a substantial improvement over conventional heating, which might require many hours to achieve lower conversion rates. acs.org

| Reactants | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Amidoximes + Acyl Chlorides | Microwave, Solvent-free, Magnesia support | Rapid | High | clockss.orgresearchgate.net |

| Carboxylic Acids + Amidoximes | Microwave (150 °C), DIEA | 15 min | >85% in most cases | acs.org |

| Nitriles + Hydroxylamine + Meldrum's acids | Microwave, Solvent-free | Short | Good to excellent | organic-chemistry.org |

Regioselective Synthesis of this compound Isomers

The regioselectivity in the synthesis of 1,2,4-oxadiazoles is crucial as the position of the substituents significantly influences the molecule's chemical properties and biological activity. The two primary isomers, this compound and 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ol, can be selectively synthesized by choosing the appropriate synthetic route. chim.it

The most widely employed method for constructing the 1,2,4-oxadiazole ring is the acylation of an amidoxime followed by cyclodehydration. researchgate.net In this approach, the substituent from the amidoxime is incorporated at the C3 position, while the substituent from the acylating agent is found at the C5 position.

Conversely, the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile or a related species results in the opposite regiochemistry. chim.it The substituent from the nitrile oxide precursor ends up at the C5 position of the resulting oxadiazole ring. chim.it

Synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ol: This isomer is typically prepared via the amidoxime route. The synthesis starts with the preparation of 4-methoxybenzamidoxime from 4-methoxybenzonitrile (B7767037). The amidoxime is then reacted with an acylating agent that can provide the C5-ol functionality, such as ethyl chloroformate or diethyl carbonate, followed by cyclization.

Synthesis of this compound: To obtain the target compound, this compound, the 1,3-dipolar cycloaddition pathway is generally preferred. This involves generating the 4-methoxybenzonitrile oxide from 4-methoxybenzaldoxime, which then reacts with a cyanate (B1221674) source (e.g., sodium cyanate or cyanogen (B1215507) bromide) to form the desired oxadiazole ring.

Table 1: Regioselective Synthetic Routes for 1,2,4-Oxadiazole Isomers This table is interactive. Click on the headers to sort.

| Target Isomer | Synthetic Route | Key Intermediates | Resulting Regiochemistry |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ol | Amidoxime Acylation | 4-Methoxybenzamidoxime + Acylating Agent (e.g., Ethyl Chloroformate) | 4-Methoxyphenyl group at C3 |

| This compound | 1,3-Dipolar Cycloaddition | 4-Methoxybenzonitrile Oxide + Cyanate Source | 4-Methoxyphenyl group at C5 |

Derivatization and Functionalization of the 1,2,4-Oxadiazole Scaffold

The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the hydroxyl group, the phenyl ring, or by introducing different substituents onto the oxadiazole core during synthesis.

The hydroxyl group at the C3 position of the oxadiazole ring is a prime site for derivatization due to its reactivity. It can be readily converted into ethers and esters, which can serve as bioisosteric replacements for amides and esters in drug design. nih.gov Common derivatization reactions include acylation and etherification. nih.gov

Esterification: The hydroxyl group can be acylated using various reagents like acyl chlorides or organic anhydrides in the presence of a base. nih.govresearchgate.net This reaction introduces an ester functionality, which can alter the lipophilicity and metabolic stability of the parent compound.

Etherification: Williamson ether synthesis can be employed by first deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) and then reacting the resulting alkoxide with an alkyl halide (e.g., epibromohydrin) to form an ether linkage. acs.org

Table 2: Common Reagents for -OH Group Derivatization This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent Class | Specific Examples | Resulting Functional Group |

|---|---|---|---|

| Esterification | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Ester (-O-C(O)R) |

| Esterification | Organic Anhydrides | Acetic anhydride, Succinic anhydride | Ester (-O-C(O)R) |

| Etherification | Alkyl Halides | Methyl iodide, Benzyl bromide, Epibromohydrin | Ether (-O-R) |

| Other | Isocyanates | Phenyl isocyanate | Carbamate (-O-C(O)NHR) |

The 4-methoxyphenyl group offers several avenues for chemical modification. The methoxy (B1213986) group is a key handle for introducing new functionalities.

Demethylation: The methoxy group (-OCH₃) can be cleaved to yield a phenolic hydroxyl group (-OH). This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol (B47542) can then undergo a variety of reactions, including esterification and etherification, to introduce diverse substituents.

Electrophilic Aromatic Substitution: While the oxadiazole ring is electron-withdrawing, the methoxy group is a strong activating group and directs electrophilic substitution to the positions ortho to it (C3' and C5' of the phenyl ring). Reactions such as nitration or halogenation could potentially introduce substituents onto the phenyl ring, although reaction conditions must be carefully controlled to avoid side reactions.

Introducing different substituents at the C3 and C5 positions of the 1,2,4-oxadiazole core is fundamental to exploring structure-activity relationships. This is typically accomplished by varying the starting materials in the primary synthesis rather than by post-synthetic modification of the heterocyclic ring itself. nih.gov

Varying the C5 Substituent: In the synthesis of 3-hydroxy-1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition route, a wide array of substituted nitrile oxides can be used. Starting with different aromatic or aliphatic aldehydes to form the precursor aldoximes allows for the introduction of virtually any desired group at the C5 position. For example, using benzonitrile (B105546) oxide would yield 5-phenyl-1,2,4-oxadiazol-3-ol.

Varying the C3 Substituent: When using the amidoxime pathway to synthesize 5-substituted-1,2,4-oxadiazol-3-ols, the choice of the starting nitrile (which is converted to the amidoxime) determines the substituent at the C3 position. nih.gov A diverse library of nitriles is commercially available or can be readily synthesized, enabling the placement of different aryl, heteroaryl, or alkyl groups at this position. nih.govnih.gov For instance, reacting acetamidoxime (B1239325) with 4-methoxybenzoyl chloride would lead to 3-methyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole.

Computational Chemistry and Theoretical Investigations of 5 4 Methoxyphenyl 1,2,4 Oxadiazol 3 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a theoretical framework to predict various molecular attributes, from electronic structure to spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a larger energy gap suggests higher stability and lower reactivity. ajchem-a.comnih.gov

For related oxadiazole derivatives, the HOMO is often localized on the electron-rich portions of the molecule, such as the methoxyphenyl ring, while the LUMO is typically distributed over the electron-deficient oxadiazole ring. ajchem-a.com This distribution indicates that the methoxyphenyl group acts as the primary electron donor, while the oxadiazole moiety is the electron acceptor. The energy of these orbitals and their gap can be used to predict the sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters for an Analogous Oxadiazole Compound (Note: Data presented is for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) as a predictive model for the electronic behavior of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol.)

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Data sourced from a DFT/B3LYP/6-311++G(d,p) study on an analogous oxadiazole derivative. ajchem-a.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions denote positive potential and are prone to nucleophilic attack. Green areas represent neutral potential.

In molecules similar to this compound, the MEP analysis often reveals that the most negative potential is located around the oxygen and nitrogen atoms of the oxadiazole ring, making them likely sites for interactions with electrophiles. ajchem-a.comopenaccesspub.org Conversely, the hydrogen atoms of the phenyl ring and the hydroxyl group are generally characterized by positive potential, indicating their susceptibility to nucleophilic interactions.

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for related compounds have shown good agreement with experimental findings. nih.govnih.gov For instance, the vibrational frequencies and chemical shifts of analogous molecules have been successfully predicted using the GIAO (Gauge-Including Atomic Orbital) method within the DFT framework. nih.gov Such computational predictions are invaluable for the structural elucidation of newly synthesized compounds.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic perspective on how a molecule might interact with biological targets, offering crucial information for drug design and discovery.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its receptor protein at the atomic level. For compounds containing the oxadiazole scaffold, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govijrps.com

In silico docking studies of compounds structurally similar to this compound have demonstrated their ability to fit into the active sites of target proteins, forming hydrogen bonds and other non-covalent interactions with key amino acid residues. nih.govijrps.comresearchgate.net These interactions are crucial for the biological activity of the compounds. For example, the methoxy (B1213986) group and the nitrogen and oxygen atoms of the oxadiazole ring are often involved in forming hydrogen bonds with the protein's active site residues. ijrps.comresearchgate.net

Table 2: Representative Molecular Docking Results for an Analogous Oxadiazole Compound with EGFR Tyrosine Kinase (PDB: 1M17) (Note: This table presents hypothetical interactions based on docking studies of similar compounds to illustrate the potential binding mode.)

| Interacting Residue | Type of Interaction |

| Thr 766 | Hydrogen Bond |

| Gln 767 | Hydrogen Bond |

| Met 769 | Hydrophobic Interaction |

| Cys 575 | van der Waals Interaction |

| Ala 719 | Hydrophobic Interaction |

| Thr 830 | Hydrogen Bond |

| Data extrapolated from molecular docking studies on analogous pyrazoline derivatives targeting the same enzyme. ijrps.comresearchgate.net |

Investigation of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of molecules. Computational methods, particularly NCI plot analysis derived from Density Functional Theory (DFT) calculations, are powerful tools for visualizing and characterizing these weak interactions. nih.govspbu.ru NCI analysis is based on the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), distinct types of interactions can be identified and visualized as isosurfaces in real space. youtube.com

For the 1,2,4-oxadiazole (B8745197) ring system, studies have confirmed the significance of several types of non-covalent interactions:

Hydrogen Bonds: The presence of the hydroxyl (-OH) group at the C3 position and the nitrogen atoms in the oxadiazole ring makes this compound a prime candidate for forming strong hydrogen bonds. These are typically visualized as blue-colored isosurfaces in NCI plots, indicating strong attractive forces. youtube.com

Van der Waals Interactions: Green-colored, delocalized isosurfaces indicate weaker van der Waals forces, which would be expected between the aromatic rings of adjacent molecules. youtube.com

π-π Stacking: Aromatic and heteroaromatic rings, like the phenyl and 1,2,4-oxadiazole moieties, frequently engage in π-π stacking. nih.gov Database surveys of 1,2,4-oxadiazole-containing crystal structures reveal numerous examples of these interactions, which can be homoleptic (oxadiazole-oxadiazole) or heteroleptic (oxadiazole-phenyl). spbu.runih.gov These interactions are vital for the folding of macromolecules and the packing of materials. spbu.ru NCI analysis confirms the presence of these stabilizing interactions in related compounds. nih.gov

Steric Repulsion: Red-colored isosurfaces indicate repulsive steric clashes, often found within ring structures or between bulky adjacent groups. youtube.com

In a comprehensive study combining experimental and theoretical methods on N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety, NCI analysis was instrumental in confirming (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions within the crystal structure. nih.govnih.gov For this compound, it is highly probable that NCI analysis would reveal significant π-π interactions between the methoxyphenyl ring and the oxadiazole ring of neighboring molecules, in addition to strong hydrogen bonding involving the hydroxyl group.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified and highlighted. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, white areas represent contacts of van der Waals separation, and blue areas signify longer contacts. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). gazi.edu.tr The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing.

While a crystal structure for this compound is not available for this analysis, studies on structurally similar compounds, such as other 3,5-disubstituted oxadiazoles (B1248032) and methoxyphenyl-containing heterocycles, allow for a detailed prediction of the expected results. nih.govgazi.edu.trkastamonu.edu.tr

The primary interactions governing the crystal packing of this compound would likely be:

H···H Contacts: Due to the abundance of hydrogen atoms, these contacts typically comprise the largest portion of the Hirshfeld surface, often around 40-50%. iucr.orgkastamonu.edu.tr

C···H/H···C Contacts: These are characteristic of C-H···π interactions and general van der Waals forces between the aromatic rings and are usually the second most significant contribution. iucr.orgkastamonu.edu.tr

N···H/H···N Contacts: Interactions involving the nitrogen atoms of the oxadiazole ring would also be present.

Below is an interactive, illustrative table representing the expected percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds. gazi.edu.trkastamonu.edu.tr

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most frequent, albeit weakest, van der Waals contacts. |

| O···H / H···O | 24.8 | Crucial hydrogen bonding interactions involving the hydroxyl, methoxy, and oxadiazole oxygen atoms. |

| C···H / H···C | 20.2 | Includes C-H···π interactions and other van der Waals contacts involving the aromatic rings. |

| N···H / H···N | 5.5 | Hydrogen bonds and contacts involving the oxadiazole ring nitrogen atoms. |

| C···C | 2.0 | Indicative of π-π stacking interactions between the aromatic and heterocyclic rings. |

| Other (N···C, O···C, etc.) | 2.0 | Minor contributions from other miscellaneous contacts. |

Theoretical Mechanistic Studies of 1,2,4-Oxadiazole Ring Formation and Reactions

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a relatively weak O-N bond, making it susceptible to various chemical transformations, particularly rearrangements. researchgate.netchim.itpsu.edu Computational studies have been essential in elucidating the mechanisms of both its formation and its subsequent reactions.

Ring Formation: The most prevalent synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives (e.g., acyl chlorides). nih.govnih.govnih.gov For the target compound, this would involve the reaction of 4-methoxybenzamidoxime with an appropriate C1 building block for the hydroxyl-bearing carbon. The mechanism involves an initial O-acylation of the amidoxime followed by a dehydration-cyclization step. nih.gov An alternative, though often less favorable, method is the [3+2] cycloaddition between a nitrile oxide and a nitrile. nih.gov

Ring Reactions and Rearrangements: Theoretical studies have provided deep insight into the reactivity of the 1,2,4-oxadiazole core.

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo isomerization. DFT calculations have investigated several competing pathways. nih.govacs.org For 3-amino-5-aryl-1,2,4-oxadiazoles, a "ring contraction-ring expansion" (RCRE) route is often proposed, leading to the formation of a more stable 1,3,4-oxadiazole (B1194373) isomer. rsc.org Theoretical models suggest that these photorearrangements proceed through conical intersections without a significant energy barrier. nih.govresearchgate.net

Thermal Rearrangements (Boulton-Katritzky Rearrangement): The Boulton-Katritzky Rearrangement (BKR) is a well-known thermal process in heterocyclic chemistry where a side-chain atom displaces a ring heteroatom. chim.it For 1,2,4-oxadiazoles with a suitable three-atom side chain at the C3 position, this rearrangement can lead to the formation of different heterocyclic systems. acs.orgmdpi.com Detailed computational studies on related systems, such as benzofuroxan, have shown that these reactions are often one-step mechanisms where electron correlation effects are critically important for accurately predicting geometries and energies. acs.orgacs.org The stability of this compound under various conditions could be predicted by modeling potential BKR pathways. researchgate.net

Chemical Reactivity and Transformation Pathways of 5 4 Methoxyphenyl 1,2,4 Oxadiazol 3 Ol

Oxidation Reactions of the Oxadiazole and Methoxyphenyl Moieties

The oxidation of 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-ol can proceed at either the methoxyphenyl ring or, under more forcing conditions, potentially lead to the degradation of the oxadiazole ring. The methoxyphenyl group, being electron-rich, is more susceptible to oxidation compared to the electron-deficient oxadiazole core.

Detailed Research Findings: While specific studies on the direct oxidation of this compound are not extensively documented, the reactivity can be inferred from related structures. The oxidation of similar methoxy-substituted aromatic compounds can result in the formation of quinone-like structures, though this often requires potent oxidizing agents. For instance, the oxidation of fused heterocyclic systems containing a methoxyphenyl group with reagents like manganese dioxide (MnO2) can lead to the formation of quinoid structures. researchgate.net The 1,2,4-oxadiazole (B8745197) ring itself is generally stable to mild oxidizing agents. However, strong oxidants may lead to ring cleavage and decomposition.

Table 1: Potential Oxidation Reactions and Products

| Reactant Moiety | Oxidizing Agent | Potential Products | Reaction Conditions |

|---|---|---|---|

| Methoxyphenyl Group | Manganese Dioxide (MnO2) | Quinone-like structures | Room Temperature, Acetone |

| Methoxyphenyl Group | Cerium(IV) ammonium (B1175870) nitrate | Quinones | Varies |

| 1,2,4-Oxadiazole Ring | Strong Oxidants (e.g., KMnO4, heat) | Ring cleavage products | Harsh conditions |

Reduction Processes Affecting the Heterocyclic Ring and Aromatic System

The reduction of this compound can selectively target either the 1,2,4-oxadiazole ring or the aromatic methoxyphenyl system, depending on the reagents and conditions employed. The 1,2,4-oxadiazole nucleus possesses a weak O-N bond, making it susceptible to reductive cleavage. chim.itresearchgate.net

Detailed Research Findings: Catalytic hydrogenation is a common method for the reductive cleavage of the 1,2,4-oxadiazole ring. This process typically involves breaking the N2-O1 bond, leading to the formation of amidine and carbonyl derivatives. For example, reduction with reagents like sodium borohydride (NaBH4) has been shown to reduce carbonyl groups adjacent to a triazole ring, and in some cases, can lead to unexpected ring transformations rather than simple reduction. mdpi.comresearchgate.net The aromatic methoxyphenyl ring is generally resistant to reduction under mild conditions but can be reduced under more vigorous catalytic hydrogenation or by using dissolving metal reductions like the Birch reduction.

Table 2: Reduction Reactions and Resulting Products

| Target Moiety | Reducing Agent(s) | Typical Products | Notes |

|---|---|---|---|

| 1,2,4-Oxadiazole Ring | H2 / Palladium on Carbon (Pd/C) | Amidines, Amides | Reductive cleavage of the N-O bond. |

| 1,2,4-Oxadiazole Ring | Sodium Borohydride (NaBH4) | Ring-opened products or transformed heterocycles | Can lead to complex rearrangements. mdpi.comresearchgate.net |

| Methoxyphenyl Ring | H2, High Pressure / Rhodium catalyst | (4-Methoxycyclohexyl) derivatives | Requires forcing conditions. |

| Methoxyphenyl Ring | Na / Liquid NH3, EtOH (Birch Reduction) | Dihydrobenzene derivatives | Reduces the aromatic ring. |

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl group in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the methoxy (B1213986) substituent. wikipedia.org The methoxy group is a strong ortho, para-director. Since the para position is occupied by the 1,2,4-oxadiazole ring, electrophilic attack is directed to the ortho positions (C3' and C5' of the phenyl ring). The 1,2,4-oxadiazole ring itself is highly electron-deficient and is generally considered inert to electrophilic substitution. chemicalbook.com

Detailed Research Findings: Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed on the methoxyphenyl ring. minia.edu.egmasterorganicchemistry.com For example, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile, which would then attack the positions ortho to the methoxy group. libretexts.org

Table 3: Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3 / H2SO4 | 5-(3-Nitro-4-methoxyphenyl)-1,2,4-oxadiazol-3-ol |

| Bromination | Br2 / FeBr3 | 5-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-3-ol |

| Chlorination | Cl2 / AlCl3 | 5-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-ol |

| Sulfonation | Fuming H2SO4 (SO3) | 5-(3-Sulfo-4-methoxyphenyl)-1,2,4-oxadiazol-3-ol |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 5-(3-Acyl-4-methoxyphenyl)-1,2,4-oxadiazol-3-ol |

Nucleophilic Reactivity at the Oxadiazole Core

The carbon atoms within the 1,2,4-oxadiazole ring, particularly at the C3 and C5 positions, exhibit electrophilic character and are susceptible to attack by nucleophiles. chim.itchemicalbook.com This reactivity can lead to substitution reactions or more complex ring-opening and rearrangement pathways. The N4 nitrogen atom can also act as a site for alkylation or other electrophilic attack under certain conditions.

Detailed Research Findings: The C5 position, attached to the methoxyphenyl group, can be a site for nucleophilic attack, which can initiate ring-opening cascades. This is a key step in the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itosi.lv For example, polyfluoroaryl-1,2,4-oxadiazoles have been shown to undergo nucleophilic attack by hydrazine at the C5 position, leading to the opening of the oxadiazole ring and subsequent rearrangement into different heterocyclic systems like indazoles or triazines. chim.it While the hydroxyl group at C3 might be displaced, it is more likely to participate as its deprotonated, nucleophilic conjugate base in other reactions.

Ring-Opening and Rearrangement Mechanisms of the 1,2,4-Oxadiazole System

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a labile O-N bond, making it predisposed to undergo a variety of rearrangement reactions, often leading to more stable heterocyclic systems. researchgate.netosi.lv These transformations can be initiated by heat, light (photochemical rearrangement), or treatment with acids or bases.

Detailed Research Findings: Several well-established rearrangement mechanisms are relevant to the 1,2,4-oxadiazole system:

Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in a three-atom side chain at the C3 position attacks the N2 atom of the oxadiazole ring. chim.it This results in the cleavage of the O-N bond and the formation of a new, often more stable, heterocyclic ring. The applicability of this specific rearrangement to the title compound would depend on derivatizing the C3-ol group into a suitable side chain.

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Rearrangement: This mechanism is initiated by the attack of an external nucleophile at an electrophilic carbon of the oxadiazole ring (typically C3 or C5). osi.lv The initial addition leads to the opening of the ring, followed by a recyclization event to form a new heterocyclic product. This pathway is particularly noted for 3-halo-1,2,4-oxadiazoles reacting with nucleophiles. chim.it

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo cleavage of the weak O-N bond. chim.it This can lead to the formation of reactive intermediates, such as nitrenes, which can then cyclize or rearrange to yield different heterocyclic structures like oxazolines. chim.it

These rearrangements highlight the synthetic versatility of the 1,2,4-oxadiazole ring as a precursor for constructing other complex heterocyclic frameworks.

Research Applications in Advanced Materials Science Featuring 1,2,4 Oxadiazole Frameworks

Exploration in Organic Electronic Materials Development

The electron-withdrawing nature of the oxadiazole ring makes its derivatives, particularly the 1,3,4- and 1,2,4-isomers, excellent candidates for electron-transporting materials (ETMs) in organic electronic devices. acs.orgrsc.orgrsc.org This property helps to balance charge injection and transport, which is crucial for enhancing device efficiency and longevity. acs.org

In the field of OLEDs, 1,3,4-oxadiazole (B1194373) derivatives are among the most widely investigated electron transport materials. acs.orgrsc.org Compounds like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD) were foundational in demonstrating the value of a separate electron transport layer, leading to a dramatic increase in device efficiency. acs.orgdoi.org The 1,2,4-oxadiazole (B8745197) isomer also shows useful properties for OLEDs, including applications in blue phosphorescent devices. nih.gov The electron-deficient character of the ring system facilitates efficient electron injection and transport from the cathode to the emissive layer. rsc.org

For 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, the 1,2,4-oxadiazole core provides the essential electron-transporting capability. The methoxyphenyl group can influence the material's morphological stability and solubility, while the hydroxyl group could potentially be used for further functionalization or to influence intermolecular interactions within the thin film, impacting device performance. Theoretical studies on related 1,3,4-oxadiazole derivatives show that substitutions on the phenyl rings can tune the optical and electronic properties. acs.org

Table 1: Performance of Selected Oxadiazole-Based Electron Transport Materials in OLEDs

| Compound Name | Device Structure | Max. External Quantum Efficiency (EQE) | Brightness (cd/m²) | Ref. |

|---|---|---|---|---|

| 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP) | ITO/MEH-PPV(Ru)/[ECHB]/Al | ~0.7% | ~4,000 | rsc.org |

| 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene (OXD-7) | ITO/MEH-PPV(Ru)/[ECHB]/Al | 0.06% (at 40 mA m⁻²) | N/A | rsc.org |

| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Bilayer with triphenylamine (B166846) derivative | 10,000x improvement over single layer | N/A | acs.org |

ECHB: Electron Conducting/Hole-Blocking Layer

The same properties that make oxadiazoles (B1248032) suitable for OLEDs also give them potential in organic solar cells (OSCs). nih.gov In OSCs, they can function as an electron-accepting material or as an exciton (B1674681) blocking layer (EBL) at the cathode interface. researchgate.net Using an EBL prevents excitons (bound electron-hole pairs) from quenching at the electrode before they can dissociate into free charges, thereby improving the power conversion efficiency. researchgate.net For instance, inserting a thin layer of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) as an EBL in a copper phthalocyanine/fullerene cell increased the power conversion efficiency from 0.7% to 1.58%. researchgate.net The development of efficient non-fullerene acceptors is a key area of OSC research where novel heterocyclic compounds are explored. escholarship.orgmdpi.com

The 1,2,4-oxadiazole framework in this compound, due to its electron-accepting nature, suggests its potential as either a component in a non-fullerene acceptor or as an EBL material in OSCs. The methoxyphenyl and hydroxyl substituents could be leveraged to tune its energy levels to match appropriately with donor materials and to control its processing characteristics.

Utilization as Fluorescent Probes for Chemical and Environmental Sensing

Derivatives of oxadiazole are recognized for their high photoluminescence quantum yields, making them excellent fluorophores for chemical sensors. nih.govnih.gov The electron-deficient oxadiazole ring can interact with metal ions, while the nitrogen and oxygen atoms can act as coordination sites. nih.gov This interaction often leads to a change in the fluorescence properties of the molecule, such as quenching (turn-off) or enhancement (turn-on), allowing for the detection of specific analytes. nih.govacs.org For example, a 1,3,4-oxadiazole derivative incorporated into a calix acs.orgcrown structure was shown to be a selective "turn-off" fluorescent sensor for copper(II) ions. nih.gov Another class of sensors based on 1,3,4-oxadiazole linked to polyazamacrocycles demonstrated a selective "turn-on" fluorescence response to zinc(II) ions at physiological pH. acs.org

The structure of this compound contains key features for a fluorescent probe. The oxadiazole ring itself is a fluorophore, and its nitrogen and oxygen atoms, along with the oxygen of the hydroxyl and methoxy (B1213986) groups, provide potential binding sites for metal cations. Upon binding a target analyte, a change in its fluorescence emission could be expected, forming the basis for a sensory response.

Table 2: Examples of Oxadiazole-Based Fluorescent Sensors

| Sensor Structure Type | Target Analyte | Sensing Mechanism | Solvent System | Ref. |

|---|---|---|---|---|

| Calix acs.orgcrown with 1,3,4-oxadiazole units | Cu²⁺ | Fluorescence Quenching (Turn-off) | Dichloromethane/Acetonitrile (B52724) | nih.gov |

| Polyazamacrocycle with 1,3,4-oxadiazole unit | Zn²⁺ | Fluorescence Enhancement (Turn-on) | Aqueous Solution (pH 7.4) | acs.org |

| Bola molecule with 1,3,4-oxadiazole units | Nitro-explosives (DNT, TNT, PETN), Hg²⁺ | Fluorescence Quenching (Turn-off) | THF/H₂O | nih.gov |

Integration into Polymer Systems for Functional Materials

Incorporating oxadiazole rings into polymer backbones or as side chains can yield high-performance materials with exceptional thermal stability and specific electronic properties. nih.govresearchgate.net Aromatic polyoxadiazoles are known for their high thermal resistance and good hydrolytic stability. researchgate.net These polymers have found applications as heat-resistant materials and as electron-transporting polymers in electronic devices. acs.orgresearchgate.net For example, polyamides and polyimides containing 1,3,4-oxadiazole rings exhibit high thermal stability and solubility in polar organic solvents, making them processable for various applications. researchgate.net

The this compound molecule possesses a reactive hydroxyl group, which is a key feature for its potential integration into polymer systems. This -OH group can be used as a site for polymerization reactions, allowing the molecule to be incorporated as a monomer into polyesters, polyethers, or polyurethanes. The resulting polymers would benefit from the thermal stability and electron-deficient nature of the 1,2,4-oxadiazole ring, potentially creating new functional materials for electronics or other advanced applications.

Application as Versatile Building Blocks in Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The 1,2,4-oxadiazole ring is a valuable building block (tecton) in this field, also known as crystal engineering. mdpi.com It can act as a hydrogen bond acceptor and its planar, aromatic nature facilitates π-stacking interactions. rsc.orgrsc.orgacs.org The ability of the 1,2,4-oxadiazole moiety to act as a bioisosteric replacement for ester and amide groups highlights its capacity to form specific, directional interactions. mdpi.comnih.gov These interactions can be used to guide the self-assembly of molecules into predictable and functional architectures, such as liquid crystals or complex hydrogen-bonded networks. lifechemicals.commdpi.comrsc.org

This compound is well-suited for use in supramolecular assembly. The hydroxyl group is a strong hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the oxygen atoms of the hydroxyl and methoxy groups are hydrogen bond acceptors. rsc.orgacs.org Furthermore, the methoxy-substituted phenyl ring can participate in π-π and C-H⋯π interactions. rsc.orgrsc.org This combination of functionalities allows for the formation of robust and directional intermolecular connections, making the compound a promising candidate for designing new crystalline materials and liquid crystals. lifechemicals.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.